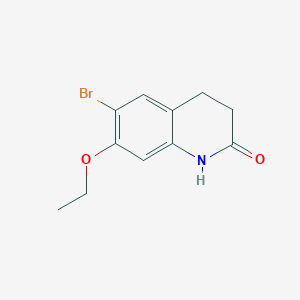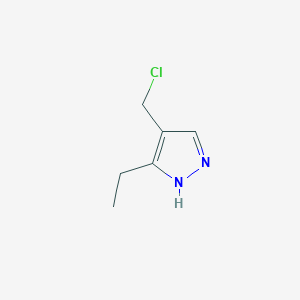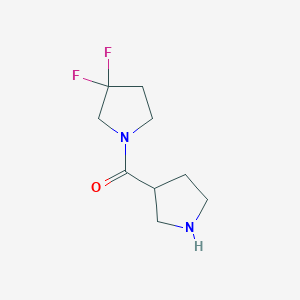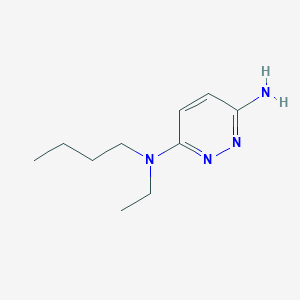![molecular formula C10H19ClN4O2S B1490733 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride CAS No. 1840112-58-4](/img/structure/B1490733.png)
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known for their diverse pharmacological effects .
Molecular Structure Analysis
The compound’s structure includes a pyrazole ring and a piperidine ring, both of which are common structures in medicinal chemistry. The pyrazole ring, in particular, is known for its diverse pharmacological effects .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives and Antioxidant Evaluation : A study presented the synthesis of various derivatives from 4,6‐Dimethyl‐1H‐pyrazolo[3,4‐b]pyridine‐3‐amine, including imidazolopyrazole and imidazolopyrimidine derivatives. Some of these compounds demonstrated promising antioxidant properties, indicating their potential application in protecting DNA from damage induced by bleomycin (Gouda, 2012).
Molecular Structure Investigations : Another research synthesized new s-triazine compounds incorporating pyrazole/piperidine/aniline moieties. The study utilized X-ray crystallography, Hirshfeld, and DFT calculations to investigate the molecular structure and intermolecular interactions, revealing significant insights into the structural and electronic properties of these compounds (Shawish et al., 2021).
Characterization of Molecular Structures : The molecular and crystal structure of a compound similar in structure to the query chemical was confirmed through spectroscopic techniques and X-ray diffraction studies. The study detailed the geometric conformation around atoms and the presence of inter- and intramolecular hydrogen bonds, providing a deep understanding of the compound's structural characteristics (Naveen et al., 2015).
Antimicrobial Activity of Derivatives : A study synthesized a series of pyrazole-containing s-triazine derivatives and evaluated their molecular structures using X-ray single crystal diffraction and DFT/B3LYP method. The compounds were also tested for antimicrobial and antifungal activity, indicating their potential use in combating various microorganisms (Sharma et al., 2017).
Biological and Therapeutic Applications
Anticholinesterase Agents : A series of pyrazoline derivatives were synthesized and evaluated for their anticholinesterase effects. These compounds, especially piperidine derivatives, showed promising applications for treating diseases such as neurodegenerative disorders, highlighting their potential therapeutic use (Altıntop, 2020).
Anticancer Evaluation : Polyfunctional substituted 1,3-thiazoles were studied for their anticancer activity through the NCI-60 Human Tumor Cell Lines Screen program. Compounds with piperazine substituent exhibited notable anticancer activity against various cancer cell lines, suggesting their potential application in cancer treatment (Turov, 2020).
Treatment of Alzheimer’s Disease : New N-substituted derivatives of a specific chemical structure were synthesized and evaluated as drug candidates for Alzheimer’s disease. The compounds showed enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, pointing towards their potential use in managing Alzheimer's disease (Rehman et al., 2018).
Future Directions
properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S.ClH/c1-7-10(8(2)13-12-7)17(15,16)14-5-3-9(11)4-6-14;/h9H,3-6,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGECZWWYNWFZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




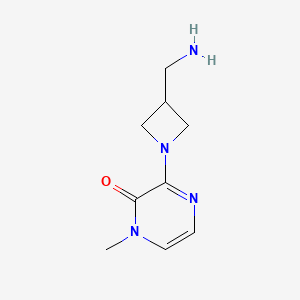
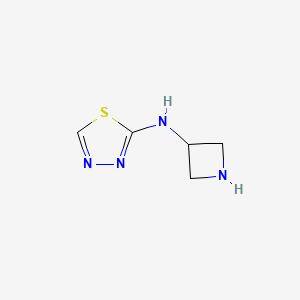
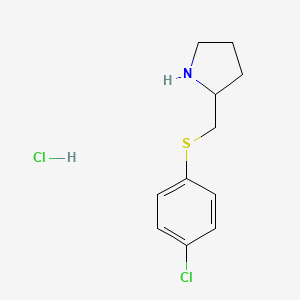
![Methyl 1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1490659.png)

